
Methylmalonic acid (tms)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methylmalonic acid (tms), also known as methylmalonic acid, bis(trimethylsilyl) ester, is a derivative of methylmalonic acid. It is a chemical compound that belongs to the group of dicarboxylic acids and is often used in various scientific research applications. The compound is characterized by the presence of two trimethylsilyl groups attached to the methylmalonic acid molecule, which enhances its stability and makes it suitable for analytical purposes .
准备方法
Synthetic Routes and Reaction Conditions
Methylmalonic acid (tms) can be synthesized through the esterification of methylmalonic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically involves the following steps:
- Dissolving methylmalonic acid in anhydrous pyridine.
- Adding trimethylsilyl chloride dropwise to the solution while maintaining the temperature at around 0°C.
- Stirring the reaction mixture at room temperature for several hours.
- Purifying the product by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of methylmalonic acid (tms) involves similar esterification processes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product .
化学反应分析
Types of Reactions
Methylmalonic acid (tms) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrocarbons. Substitution reactions can result in various derivatives with different functional groups .
科学研究应用
Methylmalonic acid (tms) has a wide range of applications in scientific research, including:
Chemistry: It is used as a standard in gas chromatography and mass spectrometry for the analysis of organic compounds.
Biology: The compound is utilized in studies related to metabolic pathways and enzyme functions.
Medicine: It serves as a biomarker for diagnosing vitamin B12 deficiency and other metabolic disorders.
Industry: Methylmalonic acid (tms) is employed in the synthesis of pharmaceuticals and other fine chemicals .
作用机制
The mechanism of action of methylmalonic acid (tms) involves its role as an intermediate in the metabolism of fatty acids and amino acids. The compound is converted into methylmalonyl-CoA, which is then transformed into succinyl-CoA by the enzyme methylmalonyl-CoA mutase. This conversion is essential for the proper functioning of the citric acid cycle and energy production in cells .
相似化合物的比较
Similar Compounds
Malonic acid: A dicarboxylic acid with a similar structure but without the methyl group.
Succinic acid: Another dicarboxylic acid involved in the citric acid cycle.
Glutaric acid: A dicarboxylic acid with a longer carbon chain
Uniqueness
Methylmalonic acid (tms) is unique due to the presence of trimethylsilyl groups, which enhance its stability and make it suitable for analytical applications. Its role as a biomarker for vitamin B12 deficiency also distinguishes it from other similar compounds .
属性
CAS 编号 |
40333-07-1 |
|---|---|
分子式 |
C10H22O4Si2 |
分子量 |
262.45 g/mol |
IUPAC 名称 |
bis(trimethylsilyl) 2-methylpropanedioate |
InChI |
InChI=1S/C10H22O4Si2/c1-8(9(11)13-15(2,3)4)10(12)14-16(5,6)7/h8H,1-7H3 |
InChI 键 |
LJDAAXOEMCESSS-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)O[Si](C)(C)C)C(=O)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



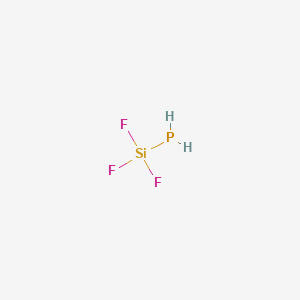
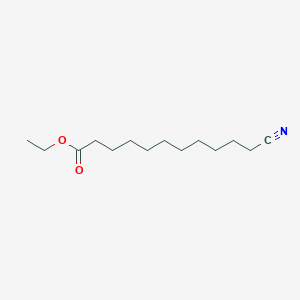
![Diethyl{4-(furan-2-yl)-4-[(oxiran-2-yl)methoxy]but-1-en-1-yl}methylsilane](/img/structure/B14662985.png)
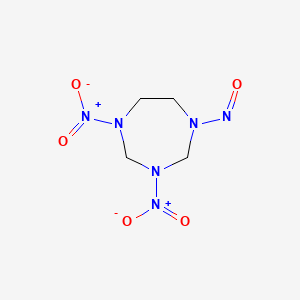
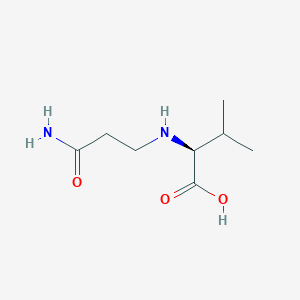
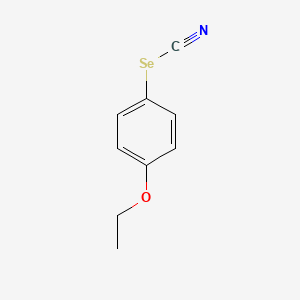
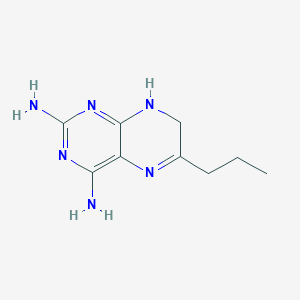
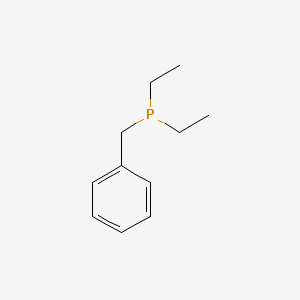
![1-Chloro-N-[2-(4-chlorophenoxy)-4-nitrophenyl]methanesulfonamide](/img/structure/B14663015.png)
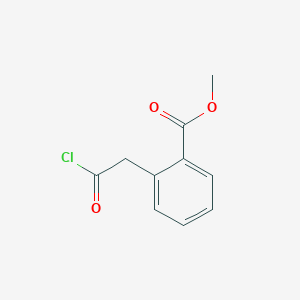
![2-[(Prop-2-en-1-yl)sulfanyl]ethane-1-sulfonic acid](/img/structure/B14663029.png)

![N~2~-{2-[(2-Aminoethyl)amino]ethyl}-N~1~,N~1~-dimethylethane-1,2-diamine](/img/structure/B14663045.png)
